molecular formula C7H11N3O2S B1485805 (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol CAS No. 2165721-02-6

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol

Cat. No. B1485805
CAS RN: 2165721-02-6
M. Wt: 201.25 g/mol
InChI Key: SMOZMNHDOQTIKK-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol, also known as 4-methyl-3-sulfanyloxolan-3-ol (MSO), is a novel sulfur-containing compound that has recently been studied for its potential use in various scientific fields. This compound has shown promise as a potential therapeutic agent for a variety of diseases, as well as a potential additive to laboratory experiments.

Scientific Research Applications

Cyclization and Pharmacological Properties

Researchers have investigated the cyclization of certain derivatives leading to the formation of triazole and thiadiazole derivatives with potential pharmacological properties. For instance, Maliszewska-Guz et al. (2005) explored the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate and subsequent transformations, leading to compounds investigated for their effect on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Antioxidant and Anti-inflammatory Agents

Kate et al. (2020) synthesized a series of compounds with a triazole integrated Schiff Base structure, demonstrating excellent antioxidant and anti-inflammatory activities. This study highlights the potential of these derivatives in developing therapeutic agents (Kate et al., 2020).

Nonlinear Optical and Magnetic Properties

Slyvka et al. (2022) detailed the structural characterization of a triazole derivative, showcasing its use as a precursor for preparing compounds with nonlinear optical and magnetic properties (Slyvka et al., 2022).

Fungicidal Activity

El-Telbani et al. (2007) focused on the synthesis of triazole and thiadiazole derivatives with observed fungicidal activity, suggesting applications in agricultural chemistry (El-Telbani et al., 2007).

Antimicrobial and Antiproliferative Activities

Other studies have synthesized triazole derivatives with evaluated antimicrobial and antiproliferative activities, indicating their potential as antimicrobial agents and in cancer research. For example, Popiołek et al. (2011) and Shkoor et al. (2021) presented compounds screened for these activities, suggesting their relevance in drug discovery (Popiołek et al., 2011); (Shkoor et al., 2021).

properties

IUPAC Name

(3R,4R)-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10-4-8-9-7(10)13-6-3-12-2-5(6)11/h4-6,11H,2-3H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZMNHDOQTIKK-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 2
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 3
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 4
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 5
Reactant of Route 5
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol

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